molecular formula C7H6N4O3 B1470570 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide CAS No. 1537713-90-8

2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Cat. No. B1470570
CAS RN: 1537713-90-8
M. Wt: 194.15 g/mol
InChI Key: KRBSTCYCGFPTIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide, also known as 5-cyano-2,4-dioxopyrimidine-1-acetamide, is a heterocyclic compound of nitrogen and carbon atoms. It is a derivative of the pyrimidine ring system and is a key component in the synthesis of many important compounds. Its synthesis and applications are of great interest to the scientific community due to its potential to be used in a variety of different fields.

Scientific Research Applications

2-(2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamidedioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is widely used as a building block in the synthesis of a variety of compounds. These compounds have a broad range of applications in the fields of medicinal chemistry, materials science, and nanotechnology. For example, 2-(2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamidedioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has been used in the synthesis of a number of drugs, such as the anti-cancer drug 5-fluorouracil. It has also been used in the synthesis of some polymers and materials with potential applications in nanotechnology.

Mechanism of Action

The mechanism of action of 2-(2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamidedioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is not fully understood. However, it is believed that its reactivity is due to its ability to form strong hydrogen bonds with other molecules. This allows it to form stable complexes with other molecules and thus, it can act as a catalyst in certain reactions.
Biochemical and Physiological Effects
2-(2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamidedioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to have a strong antioxidant activity, which may help protect cells from damage caused by free radicals. It has also been found to have anti-inflammatory and anti-bacterial properties, which can help reduce the risk of infection. Finally, it has also been found to have a neuroprotective effect, which may help protect the brain from damage caused by certain conditions.

Advantages and Limitations for Lab Experiments

2-(2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamidedioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is a useful compound for laboratory experiments due to its stability and reactivity. It is relatively easy to synthesize and is stable in a variety of solvents. Its reactivity makes it useful for a variety of applications, such as the synthesis of drugs and polymers. The main limitation of this compound is its toxicity, which can be an issue when working with large amounts in the laboratory.

Future Directions

The potential applications of 2-(2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamidedioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide are numerous, and there are many possible future directions for research. These include further investigations into its biochemical and physiological effects, as well as its potential applications in drug synthesis and materials science. In addition, further research into its mechanism of action and its reactivity may lead to the development of new catalysts and methods for synthesizing new compounds. Finally, further research into its toxicity and safety may lead to the development of safer and more efficient ways of working with this compound in the laboratory.

properties

IUPAC Name

2-(5-cyano-2,4-dioxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c8-1-4-2-11(3-5(9)12)7(14)10-6(4)13/h2H,3H2,(H2,9,12)(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBSTCYCGFPTIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1CC(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 2
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide
Reactant of Route 6
2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.